molecular formula C17H17BrN2O3S B494999 1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-28-0

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B494999
CAS RN: 873580-28-0
M. Wt: 409.3g/mol
InChI Key: CXIJAHZWVIFCLF-UHFFFAOYSA-N
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Description

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BSI-201 or Iniparib and is a small molecule inhibitor of poly ADP-ribose polymerase (PARP) enzyme. PARP inhibitors have been found to be effective in treating various cancers, including breast, ovarian, and prostate cancer.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, including those with anti-inflammatory and analgesic properties. For example, a study synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, demonstrating their potential as antiinflammatory and analgesic agents (Sharpe et al., 1985).
  • It has been employed in the preparation of bromophenol derivatives, isolated from the red alga Rhodomela confervoides, elucidated through spectroscopic methods including IR, EIMS, and NMR (Zhao et al., 2004).

Physicochemical Properties

  • The thermochemical properties, such as vapor pressures and enthalpies of vaporization, of phenyl substituted imidazoles, including 1-(R-phenyl)-1H-imidazoles, have been studied. These properties are crucial for understanding their practical applications in various fields (Emel’yanenko et al., 2017).

Chemical Reactions and Complex Formation

  • The compound has been used to study the rearrangement and coordination reactions, especially in the formation of nickel complexes. These studies are significant for understanding the compound's behavior in various chemical environments and potential applications in catalysis (Bermejo et al., 2000).

Potential for Medical Imaging and Diagnosis

  • It has been involved in the development of radiolabeled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging. This application is significant in medical imaging and diagnosis (Hamill et al., 1996).

Electrochemical Studies

  • Electrochemical studies have been conducted on imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives, derived from substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles. Such studies are crucial for understanding the electrochemical properties and potential applications in electronic devices (Zaki et al., 2012).

properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJAHZWVIFCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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